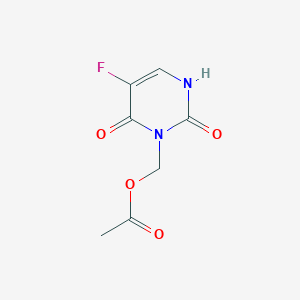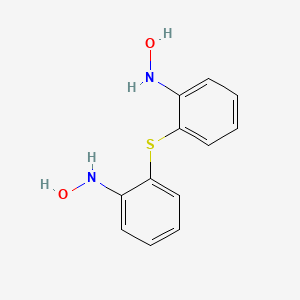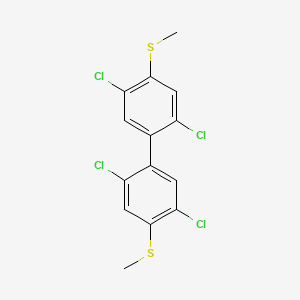
1,1'-Biphenyl, 2,2',5,5'-tetrachloro-4,4'-bis(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by their biphenyl structure, where two benzene rings are connected by a single bond, and the presence of chlorine atoms and methylthio groups. This compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.
准备方法
The synthesis of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- typically involves the chlorination of biphenyl followed by the introduction of methylthio groups. The reaction conditions for chlorination often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylthio groups can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent under basic conditions.
Industrial production methods for this compound may involve large-scale chlorination and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound with high purity.
化学反应分析
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio groups results in the formation of sulfoxides or sulfones, while substitution of chlorine atoms with hydroxide ions yields hydroxylated biphenyl derivatives.
科学研究应用
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and environmental behavior of polychlorinated biphenyls. Researchers investigate its chemical transformations and degradation pathways to understand its persistence and potential environmental impact.
Biology: The compound is used in studies on the bioaccumulation and toxicological effects of polychlorinated biphenyls. It serves as a reference compound to evaluate the biological activity and toxicity of related compounds.
Medicine: Research on this compound includes its potential use as a therapeutic agent or as a tool to study the mechanisms of action of similar compounds. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Industry: The compound is used in the development of materials with specific properties, such as flame retardants and plasticizers. Its stability and resistance to degradation make it suitable for applications where long-term performance is required.
作用机制
The mechanism of action of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can lead to the accumulation of toxic metabolites and disrupt normal cellular functions.
Additionally, the compound can interact with hormone receptors, such as the aryl hydrocarbon receptor (AhR), leading to altered gene expression and potential endocrine-disrupting effects. The pathways involved in these interactions include the activation of signaling cascades that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- can be compared with other polychlorinated biphenyls (PCBs) and related compounds, such as:
2,2’,5,5’-Tetrachlorobiphenyl: This compound lacks the methylthio groups and is less reactive in certain chemical reactions. It is also a persistent organic pollutant with similar environmental and toxicological properties.
2,2’,4,4’-Tetrachlorobiphenyl: This compound has a different substitution pattern of chlorine atoms, which affects its chemical reactivity and biological activity. It is also used as a reference compound in environmental and toxicological studies.
2,3’,4,4’-Tetrachlorobiphenyl: This compound has a different arrangement of chlorine atoms, leading to variations in its chemical and biological properties. It is studied for its environmental persistence and potential health effects.
The uniqueness of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- lies in the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
69797-50-8 |
|---|---|
分子式 |
C14H10Cl4S2 |
分子量 |
384.2 g/mol |
IUPAC 名称 |
1,4-dichloro-2-(2,5-dichloro-4-methylsulfanylphenyl)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C14H10Cl4S2/c1-19-13-5-9(15)7(3-11(13)17)8-4-12(18)14(20-2)6-10(8)16/h3-6H,1-2H3 |
InChI 键 |
KPRZMSJEFRUIPB-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)SC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


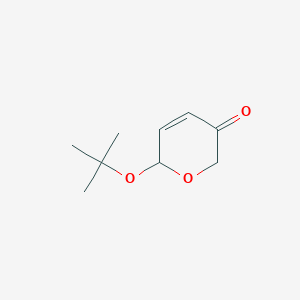
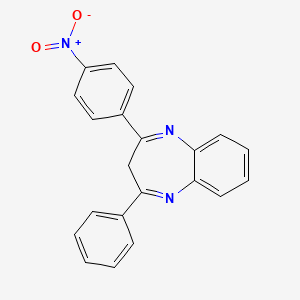

![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
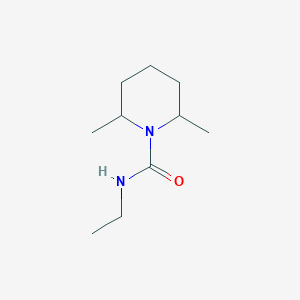
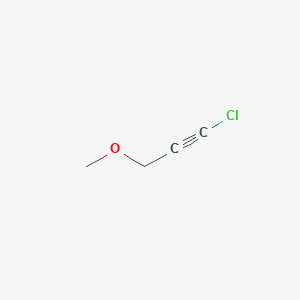
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)

![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
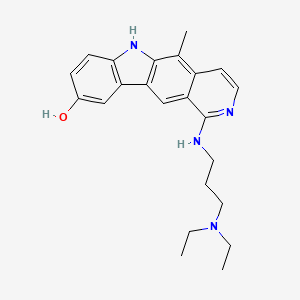
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
